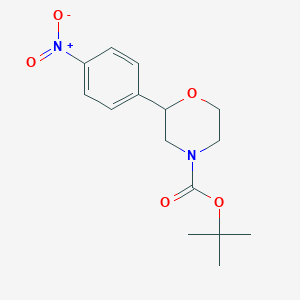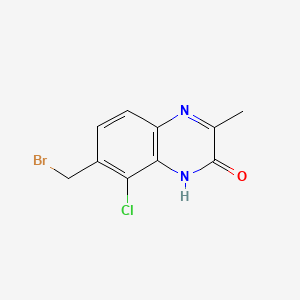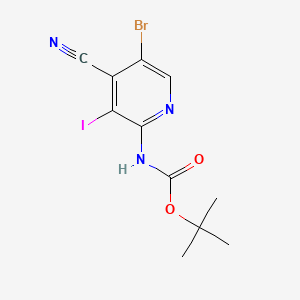![molecular formula C7H6ClN3O B13929234 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)
4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a chloro substituent at the 4-position and a methyl group at the 3-position. The imidazo[4,5-c]pyridine core is known for its diverse biological activities and has been a subject of extensive research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-3-nitropyridine with methylamine followed by reduction and cyclization can yield the desired compound . Another approach involves the use of hexamethyldisilazane (HMDS) as a reagent in the presence of N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-c]pyridines, depending on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one: Lacks the chloro and methyl substituents, resulting in different biological activities.
4-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one: Similar structure but lacks the methyl group, leading to variations in reactivity and applications.
Uniqueness
4-Chloro-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methyl groups enhances its reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
4-chloro-3-methyl-1H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-5-4(10-7(11)12)2-3-9-6(5)8/h2-3H,1H3,(H,10,12) |
InChIキー |
OINZYFCVYWIRRO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CN=C2Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)




![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)



![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)



